FABP5 Inhibitory Potency of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzamide Relative to Patent-Internal Comparator Pool
Important Notice: Insufficient Direct Comparative Data. An exhaustive search of primary literature (PubMed, patents, BindingDB, ChEMBL, PubChem) did not identify a peer-reviewed head-to-head study comparing N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzamide against a named analog in the same assay. The quantitative evidence presented below constitutes the strongest available information from cross-study comparable sources and class-level inference. This compound is encompassed within the Markush structure of US 9,353,102 B2, which reports FABP5 IC50 values ranging from low nanomolar to micromolar for exemplar compounds [1]. A BindingDB-curated data point from this patent (BDBM234709) reports an FABP5 IC50 of 16 nM determined by TR-FRET assay for a structurally related non-annulated thiophenylamide [2]; however, this value corresponds to a different specific compound and cannot be directly attributed to N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzamide without confirmatory testing. The patent's SAR tables indicate that ortho-methyl substitution on the benzamide ring is associated with maintained or improved FABP5 potency relative to unsubstituted or para-substituted congeners, but exact numerical values for our target compound are not publicly disclosed [1].
| Evidence Dimension | FABP5 inhibitory potency (surrogate data from patent family) |
|---|---|
| Target Compound Data | IC50 value not publicly disclosed for this specific compound; compound is claimed within US 9,353,102 B2 and anticipated to exhibit potent FABP5 inhibition based on SAR |
| Comparator Or Baseline | Exemplar compounds in US 9,353,102 B2 exhibit FABP5 IC50 values spanning <10 nM to >1,000 nM depending on substitution pattern |
| Quantified Difference | Cannot be calculated; actual IC50 for target compound is unavailable in open literature |
| Conditions | TR-FRET assay, pH 7.5, human recombinant FABP5 (BindingDB assay ID linked to US 9,353,102 B2) |
Why This Matters
This data identifies a critical evidentiary gap: any procurement decision must be supported by in-house confirmatory screening, as published comparator data for this specific compound is absent.
- [1] Buettelmann, B.; Ceccarelli, S. M.; Kuehne, H.; Kuhn, B.; Neidhart, W.; Obst Sander, U.; Richter, H. Non-annulated thiophenylamides. U.S. Patent 9,353,102 B2, May 31, 2016. View Source
- [2] BindingDB Entry BDBM234709. IC50 = 16 nM against human FABP5 (TR-FRET). Data from US 9,353,102 B2. View Source
